molecular formula C12H16O2 B1265818 2-Ethyl-2-phenylbutanoic acid CAS No. 5465-28-1

2-Ethyl-2-phenylbutanoic acid

Cat. No. B1265818
CAS RN: 5465-28-1
M. Wt: 192.25 g/mol
InChI Key: PYXQBGGQMBEYLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-2-phenylbutanoic acid and its derivatives involves various chemical and biocatalytic methods. One notable approach is the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a closely related compound, using a recombinant E. coli strain. This method exhibits high catalyst yield and stereoselectivity, highlighting the efficiency of biocatalysis in producing high-purity intermediates for pharmaceutical applications (Ni et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-phenylbutanoic acid is characterized by the presence of an ethyl and a phenyl group attached to a butanoic acid backbone. This structural configuration imparts unique chemical properties to the molecule, such as its reactivity and the ability to participate in various chemical reactions. The compound's structure is crucial for its role as an intermediate in synthesizing complex molecules, including pharmaceuticals.

Chemical Reactions and Properties

2-Ethyl-2-phenylbutanoic acid undergoes various chemical reactions, including esterification, reduction, and carbonylation, due to its functional groups. For instance, the synthesis of tritium, deuterium, and carbon-14 labeled compounds showcases the compound's versatility in creating isotopically labeled molecules for research and development purposes (Ciszewska et al., 1997).

Scientific Research Applications

Biocatalytic Applications

  • Biocatalytic Deracemisation : The biocatalytic deracemisation of 2-hydroxy-4-phenylbutanoic acid, closely related to 2-Ethyl-2-phenylbutanoic acid, has been achieved using whole cells of Candida parapsilosis, producing the (S)-enantiomer exclusively with high yield and enantiomeric excess (Chadha & Baskar, 2002).

Synthesis of Chiral Compounds

  • Preparation of Enantiomers : A method for preparing both enantiomers of ethyl 2-hydroxy-4-phenylbutanoates, structurally similar to 2-Ethyl-2-phenylbutanoic acid, from l-malic acid has been developed, offering high optical purity and yield (Lin et al., 2001).

Computational and Spectroscopic Studies

  • Quantum Computational and Spectroscopic Analysis : Studies involving density functional theory (DFT) calculations, spectroscopic techniques, and ligand-protein docking have been conducted on 2-Phenylbutanoic acid and its derivatives, including 2-hydroxy-2-Phenylbutanoic acid, to analyze their properties and potential drug identification applications (Raajaraman, Sheela, & Muthu, 2019).

Enzymatic Reduction Studies

  • Microbial Enantioselective Reduction : Various microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to produce compounds structurally akin to 2-Ethyl-2-phenylbutanoic acid, demonstrating significant enantiomeric excess and conversion rates (Lacerda et al., 2006).

Chemical Synthesis and Evaluation

  • Synthesis of Ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate : The synthesis of ethyl (R)- and (S)-2-hydroxy-4-phenylbutanoate, structurally similar to 2-Ethyl-2-phenylbutanoic acid, has been achieved from l-malic acid, with application in the preparation of d-homophenylalanine ethyl ester hydrochloride (Lin et al., 2001).

Safety And Hazards

The safety information available indicates that 2-Ethyl-2-phenylbutanoic acid is potentially irritating to the eyes (Hazard Statement: H319) . Precautionary measures include wearing protective gloves and eye protection, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

2-ethyl-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXQBGGQMBEYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203107
Record name 2-Ethyl-2-phenylbutyric acid
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-phenylbutanoic acid

CAS RN

5465-28-1
Record name 2-Ethyl-2-phenylbutyric acid
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Record name 2-Ethyl-2-phenylbutyric acid
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Record name 5465-28-1
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Record name 2-Ethyl-2-phenylbutyric acid
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Record name 2-ethyl-2-phenylbutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LRC Barclay, KL Adams, HM Foote… - Canadian Journal of …, 1970 - cdnsciencepub.com
… (3) 2-Ethyl-2-phenylbutanoic Acid 2-Ethyl-2-phenylbutyronitrile (Aldrich) was converted into 2-methyl-2-phenylbutyramide by the procedure of Sperber et a!. (16). 2-Ethyl-2-…
Number of citations: 9 cdnsciencepub.com
G Tugcu, H Sipahi - Xenobiotica, 2018 - Taylor & Francis
… 2(4-Biphenylyl)-2-ethylpropionic acid and 2-ethyl-2-phenylbutanoic acid AGs had extremely high half-lives (8663 and 8675 hours, respectively) compared to the other chemicals in the …
Number of citations: 7 www.tandfonline.com

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